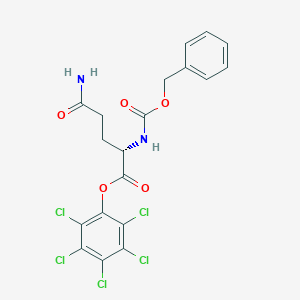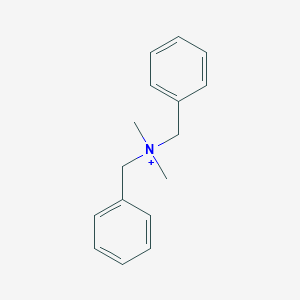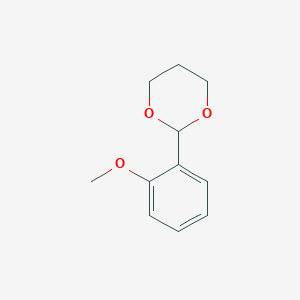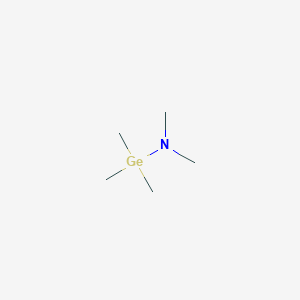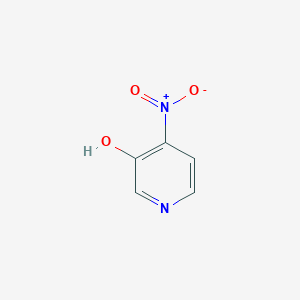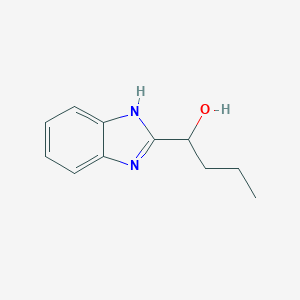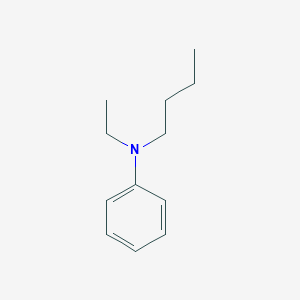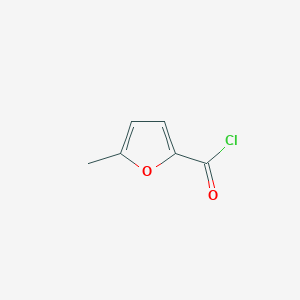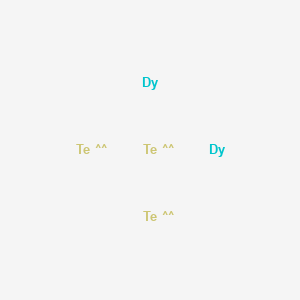
Dysprosium telluride
Overview
Description
Dysprosium (III) telluride is an inorganic compound, one of the tellurides of dysprosium, with the chemical formula Dy2Te3, where Dy is in the +3 oxidation state .
Synthesis Analysis
Dysprosium (III) telluride can be obtained by reacting tellurium and dysprosium in a stoichiometric ratio . The textured compounds Bi2–xDyxTe2.7Se0.3 with x = 0.0000; 0.0010; 0.0025; 0.0050; 0.0100, and 0.0200 were obtained by means of solvothermal synthesis of the original powders and their subsequent spark plasma sintering .Molecular Structure Analysis
The crystal structures of RbLnZnTe3 (Ln = Gd, Tb, Dy), which were obtained from high-temperature solid-state syntheses, were also determined for the first time by employing X-ray diffraction techniques .Chemical Reactions Analysis
Dysprosium (III) telluride reacts with copper (II) telluride at high temperature to obtain phases such as DyCuTe2, DyCu5Te4, and Dy7Cu3Te12 . It and cadmium telluride can form CdDy2Te4 at high temperatures .Physical And Chemical Properties Analysis
Dysprosium is a chemical element; it has symbol Dy and atomic number 66. It is a rare-earth element in the lanthanide series with a metallic silver luster .Scientific Research Applications
Thermoelectric Materials
Dysprosium telluride is utilized in the development of thermoelectric materials . These materials convert temperature differences directly into electrical voltage and vice versa. Dysprosium doping in bismuth-telluride-based thermoelectric materials can influence the microstructure and texturing, which is crucial for enhancing their thermoelectric quality-factor (ZT). The addition of dysprosium can lead to a reduction in particle size, which in turn affects the grain size in bulk samples, resulting in improved texturing and potentially higher ZT values .
Photocatalysis
In the field of photocatalysis , dysprosium telluride shows promise. Dysprosium-doped zinc oxide nanoparticles, for example, have been studied for their photocatalytic properties, particularly in the decoloration of textile dyes. The doping with dysprosium can enhance the photocatalytic activity of these nanoparticles, making them more efficient in environmental remediation applications .
Quantum Dots
Quantum dots: are semiconductor particles that have quantum mechanical properties. Dysprosium telluride quantum dots are known for their narrow emission spectra, which can range from 490 nm to 740 nm. These properties make them suitable for various advanced optical applications, including solar energy technologies .
Magnetic Semiconductors
Dysprosium has a large number of unpaired electrons in the 4-f electronic level, which can introduce resonant levels when doping telluride-based compounds. This makes dysprosium telluride an interesting candidate for magnetic semiconductors , where the interaction of localized magnetic moments with the spin of conduction electrons can significantly influence the material’s properties .
Spintronics
The intrinsic magnetic moment of dysprosium, which is the largest among the lanthanides, can be leveraged in spintronics . This field of research focuses on the spin of electrons rather than their charge and can lead to the development of new types of storage and memory devices. Dysprosium telluride’s magnetic properties could be key in advancing this technology .
Optical Applications
Due to its unique optical properties, dysprosium telluride is also used in advanced optical applications . Its ability to affect light absorption and emission makes it a valuable material for developing devices like lasers, LEDs, and detectors that require precise control over light properties .
Mechanism of Action
Target of Action
Dysprosium telluride, a compound of dysprosium (Dy), primarily targets the thermoelectric materials, specifically Bismuth-Telluride . Dysprosium, a lanthanide, is used to dope these thermoelectric materials, enhancing their properties . The primary role of dysprosium telluride is to improve the thermoelectric quality-factor (ZT) of these materials .
Mode of Action
The mode of action of dysprosium telluride involves several interrelated phenomena. The first one is particle size reduction of the original powder with increasing dysprosium content . This effect is explained by an increase in the ionicity of the covalently polar bonds Bi(Dy)–Te with increasing Dy content on account of the difference in the electro-negativity of Bi and Dy . The second effect is associated with average grain size reduction with increasing dysprosium content in bulk samples . This phenomenon also effects greater texturing in the samples .
Biochemical Pathways
The biochemical pathways affected by dysprosium telluride are primarily related to the formation of a specific defect structure in doped semiconductors, effecting resonant impurity energy levels in the conduction or valence band . This approach can be implemented by lanthanide doping of thermoelectric materials . It is also important that the interaction of localized magnetic moments of 4-f elements with the spin of conduction electrons can substantially increase in the Seebeck coefficient .
Pharmacokinetics
It is known that the compound’s properties can be optimized in different ways, such as alloying, creation of solid solutions, and nanostructuring . These methods can potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of dysprosium telluride’s action is the formation of resonant levels in thermoelectric materials . Dysprosium has a large number of unpaired electrons in the 4-f electronic level, so that on doping telluride-based compounds with dysprosium, can effect formation of resonant levels . This leads to an increase in the Seebeck coefficient, thereby improving the thermoelectric quality-factor (ZT) of these materials .
Action Environment
The action of dysprosium telluride is influenced by environmental factors such as temperature. For instance, dysprosium (III) telluride reacts with copper (II) telluride at high temperature to obtain phases such as DyCuTe2, DyCu5Te4, and Dy7Cu3Te12 . It and cadmium telluride can form CdDy2Te4 at high temperatures . These reactions demonstrate how the compound’s action, efficacy, and stability can be influenced by environmental conditions.
Safety and Hazards
Future Directions
properties
InChI |
InChI=1S/2Dy.3Te | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSYQCZLWJTXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te].[Te].[Te].[Dy].[Dy] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Dy2Te3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium telluride | |
CAS RN |
12159-43-2 | |
| Record name | Dysprosium telluride (Dy2Te3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium telluride (Dy2Te3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didysprosium tritelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is there limited research available on the magnetic properties of lanthanide chalcogenides, particularly monotellurides like DyTe?
A2: Research on the magnetic properties of lanthanide chalcogenides, especially monotellurides, is scarce due to challenges in synthesis and crystal growth []. These difficulties hinder the production of high-quality samples needed for detailed characterization and property investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



